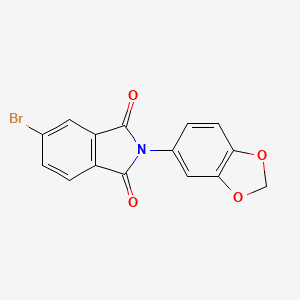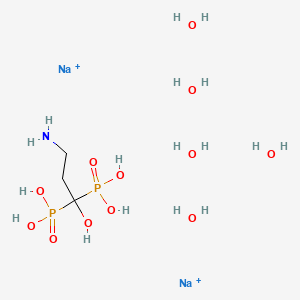![molecular formula C18H23ClN4O B12466122 N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride](/img/structure/B12466122.png)
N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-3775440 hydrochloride is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a chromatin-modifying enzyme. This compound has shown significant potential in inhibiting the proliferation of various cancer cells, including small-cell lung cancer and acute myelogenous leukemia .
Vorbereitungsmethoden
The synthesis of T-3775440 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving cyclopropylmethylamine and pyrazole derivatives .
Analyse Chemischer Reaktionen
T-3775440 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with LSD1. The compound demonstrates irreversible inhibition of LSD1 by forming a covalent bond with the enzyme. This inhibition disrupts the interaction between LSD1 and other proteins, leading to changes in gene expression . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the covalent bond. The major product formed from these reactions is the inhibited LSD1 complex .
Wissenschaftliche Forschungsanwendungen
T-3775440 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of cancer biology and epigenetics. Some of its key applications include:
Cancer Research: The compound has shown efficacy in inhibiting the proliferation of small-cell lung cancer and acute myelogenous leukemia cells by disrupting LSD1 interactions with critical transcription factors
Epigenetics: T-3775440 hydrochloride is used to study the role of LSD1 in gene regulation and chromatin remodeling.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting LSD1 in various cancers.
Wirkmechanismus
T-3775440 hydrochloride exerts its effects by irreversibly inhibiting LSD1, a key enzyme involved in the demethylation of histone proteins. This inhibition disrupts the interaction between LSD1 and transcription factors such as GFI1B and INSM1, leading to changes in gene expression and cell differentiation . The molecular targets of T-3775440 hydrochloride include the SNAG domain proteins, which are critical for the transcriptional repression of neuroendocrine-associated genes .
Vergleich Mit ähnlichen Verbindungen
T-3775440 hydrochloride is unique in its irreversible inhibition of LSD1, distinguishing it from other LSD1 inhibitors that may exhibit reversible inhibition. Similar compounds include:
ORY-1001: Another LSD1 inhibitor with reversible inhibition properties.
GSK2879552: A reversible LSD1 inhibitor used in clinical trials for cancer treatment.
SP-2509: An LSD1 inhibitor with a different mechanism of action, targeting the enzyme’s cofactor binding site
T-3775440 hydrochloride stands out due to its irreversible inhibition mechanism, making it a potent and long-lasting inhibitor of LSD1.
Eigenschaften
Molekularformel |
C18H23ClN4O |
|---|---|
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
N-[4-[2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
XYFPAGOQZFSLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


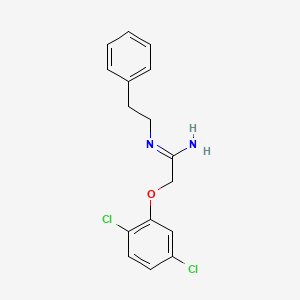
![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
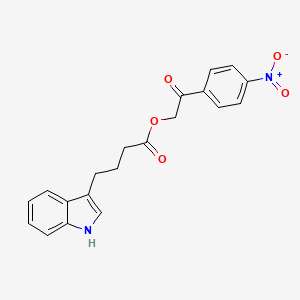
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
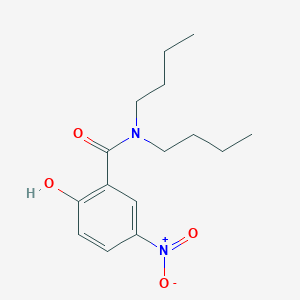
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
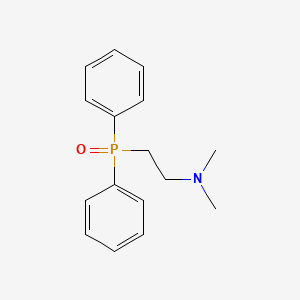
![4-Methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B12466088.png)
